An In-depth Technical Guide to (2E)-hexadecenedioyl-CoA
An In-depth Technical Guide to (2E)-hexadecenedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Core Concepts
(2E)-hexadecenedioyl-CoA is a dicarboxylic acyl-coenzyme A molecule. Its structure features a 16-carbon dicarboxylic acid, hexadecenedioic acid, with a double bond in the trans configuration at the second carbon, linked to coenzyme A via a thioester bond. While specific research on this molecule is limited, its structure places it as an intermediate in the metabolism of long-chain dicarboxylic acids.
Dicarboxylic acids are formed from monocarboxylic fatty acids through omega-oxidation and are subsequently chain-shortened via beta-oxidation, primarily in peroxisomes. This pathway is crucial for the detoxification of excess fatty acids and the production of shorter-chain dicarboxylic acids that can be further metabolized.
Structure and Properties
The precise chemical structure of (2E)-hexadecenedioyl-CoA can be deduced from its nomenclature. It consists of a hexadecenedioic acid backbone, which is a 16-carbon chain with two carboxylic acid groups at each end and a double bond between the second and third carbons in the trans (E) configuration. One of the carboxyl groups forms a thioester linkage with coenzyme A.
Chemical Structure
Caption: Deduced chemical structure of (2E)-hexadecenedioyl-CoA.
Physicochemical Properties
Quantitative data for (2E)-hexadecenedioyl-CoA is scarce in publicly available literature. The following table summarizes the known information and provides estimated values for other properties based on similar long-chain acyl-CoA molecules.
| Property | Value | Source |
| Molecular Formula | C37H62N7O19P3S | Alfa Chemistry[1] |
| Molecular Weight | 1033.91 g/mol | Alfa Chemistry[1] |
| Physical State | Solid (Predicted) | Inferred from similar compounds |
| Solubility | Soluble in aqueous buffers (Predicted) | Inferred from similar compounds |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| pKa | Not Available | - |
Biochemical Context: Peroxisomal β-Oxidation of Dicarboxylic Acids
(2E)-hexadecenedioyl-CoA is an intermediate in the peroxisomal β-oxidation pathway for long-chain dicarboxylic acids. This pathway is essential for breaking down these molecules into shorter chains that can be further metabolized by mitochondria.
The process begins with the activation of a long-chain dicarboxylic acid to its CoA ester. This molecule then enters the peroxisomal β-oxidation spiral. The first step is the introduction of a double bond between the α and β carbons, catalyzed by acyl-CoA oxidase, which would form a molecule like (2E)-hexadecenedioyl-CoA if the starting molecule was hexadecanedioyl-CoA. Subsequent steps involve hydration, oxidation, and thiolytic cleavage to release acetyl-CoA and a dicarboxylic acyl-CoA that is two carbons shorter.
Signaling Pathway Diagram
Caption: Peroxisomal β-oxidation of hexadecanedioyl-CoA.
Experimental Protocols
Synthesis of Long-Chain Dicarboxylic Acyl-CoA
Objective: To synthesize (2E)-hexadecenedioyl-CoA from (2E)-hexadecenedioic acid and Coenzyme A.
Methodology: This protocol is adapted from general methods for acyl-CoA synthesis.
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Activation of the Carboxylic Acid:
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Dissolve (2E)-hexadecenedioic acid in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran).
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Add a coupling reagent such as N,N'-carbonyldiimidazole to activate one of the carboxylic acid groups, forming an acyl-imidazolide intermediate. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) and stirred at room temperature for several hours.
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Thioesterification with Coenzyme A:
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Prepare a solution of Coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0).
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Slowly add the activated dicarboxylic acid solution to the Coenzyme A solution with vigorous stirring.
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Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Purification:
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Purify the resulting (2E)-hexadecenedioyl-CoA using reverse-phase HPLC.
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Use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) as the mobile phase.
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Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
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Lyophilize the purified fractions to obtain the final product as a solid.
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Analysis by Tandem Mass Spectrometry (LC-MS/MS)
Objective: To detect and quantify (2E)-hexadecenedioyl-CoA in biological samples.
Methodology: This protocol is based on established methods for acyl-CoA analysis.
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Sample Preparation:
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Homogenize tissue samples or cell pellets in a cold extraction buffer (e.g., acetonitrile/methanol/water).
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Centrifuge the homogenate to precipitate proteins and other cellular debris.
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Collect the supernatant containing the acyl-CoAs.
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LC-MS/MS Analysis:
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Perform chromatographic separation using a reverse-phase C18 column with a gradient elution of acetonitrile and water, both containing a small amount of a modifier like formic acid or ammonium acetate.
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Analyze the eluent using a tandem mass spectrometer operating in positive ion mode.
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Use selected reaction monitoring (SRM) to detect the specific transition from the precursor ion (the molecular ion of (2E)-hexadecenedioyl-CoA) to a characteristic product ion (typically the Coenzyme A fragment).
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Enzymatic Assay for Acyl-CoA Oxidase Activity
Objective: To measure the activity of acyl-CoA oxidase using (2E)-hexadecenedioyl-CoA as a substrate.
Methodology: This is a coupled spectrophotometric assay.
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Reaction Mixture:
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Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing horseradish peroxidase, a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol), and the enzyme source (e.g., purified acyl-CoA oxidase or a cell lysate).
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Assay Procedure:
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Add (2E)-hexadecenedioyl-CoA to the reaction mixture to initiate the reaction.
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The acyl-CoA oxidase will catalyze the oxidation of (2E)-hexadecenedioyl-CoA, producing hydrogen peroxide (H₂O₂).
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The horseradish peroxidase will use the H₂O₂ to oxidize the chromogenic substrate, resulting in a colored product.
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Monitor the increase in absorbance at the appropriate wavelength (e.g., 500 nm for the product of 4-aminoantipyrine and phenol) over time using a spectrophotometer.
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Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the colored product.
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Logical Workflow for Studying (2E)-hexadecenedioyl-CoA
Caption: A logical workflow for the synthesis and study of (2E)-hexadecenedioyl-CoA.
